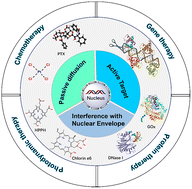Research progress in nucleus-targeted tumor therapy
Biomaterials Science Pub Date: 2023-08-10 DOI: 10.1039/D3BM01116J
Abstract
The nucleus is considered the most important organelle in the cell as it plays a central role in controlling cell reproduction, metabolism, and the cell cycle. The successful delivery of drugs into the nucleus can achieve excellent therapeutic effects, which reveals the potential of nucleus-targeted therapy in precision medicine. However, the transportation of therapeutics into the nucleus remains a significant challenge due to various biological barriers. Herein, we summarize the recent progress in the nucleus-targeted drug delivery system (NDDS). The structures of the nucleus and nuclear envelope are first described in order to understand the mechanisms by which drugs cross the nuclear envelope. Then, various drug delivery strategies based on the mechanisms and their applications are discussed. Finally, the challenges and solutions in the field of nucleus-targeted drug delivery are raised for developing a more efficient NDDS and promoting its clinical transformation.


Recommended Literature
- [1] An ultrahighly sensitive and repeatable flexible pressure sensor based on PVDF/PU/MWCNT hierarchical framework-structured aerogels for monitoring human activities†
- [2] Study of the influence of the metal complex on the cytotoxic activity of titanocene-functionalized mesoporous materials†
- [3] Self-assembled nanostructures from homopolymer induced by UV and solvent exposure†
- [4] High performance polymer binders inspired by chemical finishing of textiles for silicon anodes in lithium ion batteries†
- [5] Radiosynthesis and in vivo evaluation of a novel σ1 selective PET ligand†
- [6] Bromoform reaction of tertiary amines with N,N-dibromosulfonamides or NBS/sulfonamides†
- [7] 50. Methyl ethers of arabo-ascorbic acid and their isomerism
- [8] Highly efficient selective hydrogenation of levulinic acid to γ-valerolactone over Cu–Re/TiO2 bimetallic catalysts†
- [9] Nanocatalysts for hydrogen production from borohydride hydrolysis: graphene-derived thin films with Ag- and Ni-based nanoparticles†
- [10] Electrochemical reduction of carbon dioxide to C2 products using a copper-sulfide, nanoparticle electrode synthesized by thermal decomposition of sulfur and copper-amine complex ink†

Journal Name:Biomaterials Science
Research Products
-
CAS no.: 117832-15-2
-
CAS no.: 129053-70-9
-
CAS no.: 121578-13-0









